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Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxyaniline

Cat. No.: B138209

Introduction

2,6-Difluoro-3-methoxyaniline is a substituted aromatic amine of significant interest in
medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-
fluorine atoms, a meta-methoxy group, and an amino group, imparts specific electronic and
steric properties that are crucial for its application as a synthetic building block. The fluorine
atoms can modulate metabolic stability and binding affinity, while the methoxy and amino
groups provide key sites for further chemical modification.

A thorough spectroscopic characterization is paramount for confirming the identity, purity, and
structure of 2,6-Difluoro-3-methoxyaniline. This guide provides an in-depth analysis of the
expected spectroscopic data for this compound across several key analytical techniques. It is
designed for researchers, scientists, and drug development professionals who require a
detailed understanding of this molecule's spectral properties.

Disclaimer:The spectroscopic data presented in this guide are predicted values based on
established principles of nuclear magnetic resonance, mass spectrometry, and infrared and
UV-Vis spectroscopy, supplemented by data from analogous structures. As of the date of this
publication, a complete, experimentally verified dataset for this specific compound is not
available in publicly accessible databases.

Molecular Structure and Characterization Workflow
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The structural features of 2,6-Difluoro-3-methoxyaniline dictate its spectroscopic signature.
The workflow for its characterization is a multi-technique approach designed to provide
orthogonal data points, ensuring an unambiguous structural elucidation.
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Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of 2,6-
Difluoro-3-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework
and probing the electronic environment of the fluorine atoms. The analysis requires a
combination of 1H, 13C, and °F NMR experiments.
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Molecular Structure for NMR Assignment

Caption: Atom numbering scheme for 2,6-Difluoro-3-methoxyaniline used for NMR

assignments.

'H NMR Spectroscopy

Rationale: The proton NMR spectrum provides information on the number of chemically distinct
protons, their electronic environment, and their proximity to other nuclei (protons and fluorine).
The amino (-NH2) protons will appear as a broad singlet, while the aromatic protons will exhibit
splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methoxy (-
OCHs5) protons will be a sharp singlet.

Predicted *H NMR Data (500 MHz, CDCIs)

. Predicted Coupling
Assigned . . N .
Chemical Shift  Multiplicity Constant(s) (J, Integration
Proton
(6, ppm) Hz)
Ha, Hs 6.60 - 6.80 m - 2H
-NH:2 ~3.80 brs - 2H

| -OCHs|3.90|s|-]|3H|
Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoro-3-methoxyaniline in
~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

¢ Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

o Data Acquisition: Acquire the spectrum at 25°C. A standard pulse sequence for *H NMR is
sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

o Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication
(line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the
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spectrum to the TMS signal at 0.00 ppm.[1]

3C NMR Spectroscopy

Rationale: The 3C NMR spectrum reveals the number of unique carbon environments and is
highly sensitive to coupling with fluorine (C-F coupling), which is diagnostic. Carbons directly
bonded to fluorine will show large one-bond coupling constants (:JCF), while carbons two or
three bonds away will show smaller couplings (3JCF, 3JCF).

Predicted 13C NMR Data (125 MHz, CDCls)

. Predicted Chemical Multiplicity (due to Coupling
Assigned Carbon

Shift (6, ppm) C-F) Constant(s) (J, Hz)

1JCF = 240, 2JCF =

C2/Cse ~150 dd
15

Cs ~145 t 3JCF=3

C1 ~125 t 2JCF =10

C4/Cs ~110 m

| -OCHs | 56.5|s |- |

Experimental Protocol:

Sample Preparation: Use the same sample prepared for *H NMR analysis.
¢ Instrument Setup: Use a broadband probe on the NMR spectrometer.

o Data Acquisition: Acquire a proton-decoupled 3C spectrum. A sufficient number of scans and
a relaxation delay (e.g., 2 seconds) are necessary due to the longer relaxation times of
carbon nuclei.

o Data Processing: Process the FID with an exponential multiplication (line broadening of ~1.0
Hz). Reference the spectrum to the CDCls solvent peak at 77.16 ppm.[2]

F NMR Spectroscopy
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Rationale: *°F NMR is essential for confirming the presence and electronic environment of the
fluorine atoms. For this molecule, the two fluorine atoms are chemically equivalent, and thus a
single resonance is expected. This signal will be split by coupling to the adjacent aromatic
protons.

Predicted *°F NMR Data (470 MHz, CDCIs)

) . Predicted Chemical o Coupling
Assigned Fluorine . Multiplicity
Shift (8, ppm) Constant(s) (J, Hz)

| C2-F, Co-F | ~-135 | m | - |

Experimental Protocol:

Sample Preparation: The same sample can be used.

Instrument Setup: Tune the NMR probe to the fluorine frequency.

Data Acquisition: Acquire a proton-coupled °F spectrum to observe the H-F splitting. An
external reference standard like CFCIs (0.00 ppm) is typically used.

Data Processing: Standard processing techniques apply.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and elemental formula
of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular
formula with high accuracy. The fragmentation pattern provides additional structural
information.

Predicted Mass Spectrometry Data

Technique lon Predicted m/z Interpretation
C7HsF2NO*

ESI-HRMS [M+H]* 160.0571 (Calculated:
160.0574)
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| EI-MS | [M]*" | 159.0496 | Molecular lon |

Expected Fragmentation: Under Electron lonization (El), the molecule is expected to be
relatively stable due to its aromaticity. Key fragmentation pathways could involve the loss of a
methyl radical (-CHs) from the methoxy group or the loss of CO.

Experimental Protocol (ESI-HRMS):

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

¢ Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution
mass analyzer (e.g., TOF or Orbitrap).

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion
mode. Calibrate the instrument to ensure high mass accuracy.

o Data Analysis: Determine the m/z of the protonated molecular ion [M+H]* and use the
accurate mass to calculate the elemental formula.[3]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy identifies the functional groups present in the molecule by detecting
their characteristic vibrational frequencies. For 2,6-Difluoro-3-methoxyaniline, key
absorbances will include the N-H stretches of the amine, C-F stretches, C-O stretches of the
ether, and various vibrations of the aromatic ring.

Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment

N-H asymmetric &

3450 - 3300 Medium, Doublet symmetric stretching
(amine)
3100 - 3000 Medium Aromatic C-H stretching

] Aliphatic C-H stretching (-
2980 - 2850 Medium

OCHs3)

N-H scissoring and C=C
1620 - 1580 Strong o )

aromatic ring stretching

C-0O-C asymmetric stretching
1250 - 1180 Strong

(aryl ether)

| 1100 - 1000 | Strong | C-F stretching |
Experimental Protocol (ATR-FTIR):

o Sample Preparation: Since the compound is a liquid, a small drop can be placed directly
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

» Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,
collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1,

o Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify
the characteristic functional group peaks.[4]

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the
molecule. The aniline and methoxy substituents on the benzene ring act as auxochromes,
causing a bathochromic (red) shift of the 11— 11* transitions compared to unsubstituted benzene.
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Predicted UV-Vis Data (in Ethanol)

Amax (nm) Molar Absorptivity (&) Transition

Tt - Tt* (Primary benzenoid

~240 High
band)

| ~290 | Moderate | 1 - 11* (Secondary benzenoid band) |
Experimental Protocol:

o Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent
solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a concentration that
gives a maximum absorbance between 0.5 and 1.0.

e Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and
the other with the sample solution. Scan a range from approximately 200 nm to 400 nm.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax). If the concentration
is known accurately, the molar absorptivity (¢) can be calculated using the Beer-Lambert law.

[5]

Conclusion

The combination of NMR (*H, 13C, 1°F), Mass Spectrometry, IR, and UV-Vis spectroscopy
provides a comprehensive and definitive characterization of 2,6-Difluoro-3-methoxyaniline.
The predicted data in this guide, based on fundamental principles and analysis of related
structures, serves as a robust framework for researchers to verify the synthesis and purity of
this important chemical intermediate. The outlined protocols represent standard, validated
methods for acquiring high-quality spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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